

commercial availability and suppliers of 2-Chloro-3-(chloromethyl)pyrazine

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Compound of Interest

Compound Name: 2-Chloro-3-(chloromethyl)pyrazine

Cat. No.: B1370283

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An In-Depth Technical Guide to **2-Chloro-3-(chloromethyl)pyrazine** for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the procurement, synthesis, characterization, and application of **2-Chloro-3-(chloromethyl)pyrazine** (CAS No. 45660-95-5). This versatile heterocyclic building block is a valuable intermediate in the synthesis of complex molecular architectures for pharmaceuticals and functional materials.

Introduction to a Key Heterocyclic Intermediate

2-Chloro-3-(chloromethyl)pyrazine is a disubstituted pyrazine characterized by a pyrazine ring bearing two distinct chlorine-containing functional groups. The aromatic chloro substituent and the reactive chloromethyl group provide two orthogonal points for chemical modification, making it a highly strategic precursor in multi-step organic synthesis. The pyrazine core itself is a well-established pharmacophore found in numerous bioactive molecules and approved drugs, underscoring the compound's relevance in medicinal chemistry. Understanding its properties, availability, and chemistry is crucial for leveraging its full synthetic potential.

Key Molecular Identifiers:

- CAS Number: 45660-95-5
- Molecular Formula: $C_5H_4Cl_2N_2$

- Molecular Weight: 163.00 g/mol

Commercial Availability and Supplier Landscape

Procuring high-quality starting materials is the foundation of reproducible and successful research. **2-Chloro-3-(chloromethyl)pyrazine** is commercially available from a range of chemical suppliers. However, purity, documentation, and batch-to-batch consistency can vary. For research and development, sourcing from suppliers who provide a comprehensive Certificate of Analysis (CoA) with detailed analytical data (e.g., NMR, HPLC/GC) is paramount.

Supplier	Typical Purity	CAS Number	Notes
Alfa Chemistry	Not specified	45660-95-5	Provides basic chemical properties.
Career Henan Chemical Co.	85.0-99.8%	45660-95-5	Offers various packaging sizes and specifies storage conditions.
Alchem Pharmtech	>95% (Typical)	45660-95-5	Listed as a catalog item.
Parchem	Not specified	45660-95-5	Supplier for fine and specialty chemicals.
KAISA GROUP INC	Not specified	45660-95-5	Lists the material for pharmaceutical use.

Synthesis and Purification Strategies

While commercially available, in-house synthesis may be required for specific research needs or scale-up operations. A plausible synthetic route involves the chlorination of a corresponding pyrazine methanol, a common transformation in heterocyclic chemistry. The purification of the final product is critical to remove residual reagents and byproducts.

Hypothetical Synthesis Protocol: Chlorination of (3-Chloropyrazin-2-yl)methanol

This protocol is based on standard chlorination procedures for activated alcohols using thionyl chloride (SOCl_2). The causality for this choice lies in the reagent's efficacy and the volatile nature of its byproducts (SO_2 and HCl), which simplifies workup.

Step-by-Step Methodology:

- **Reaction Setup:** In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube (filled with CaCl_2).
- **Reagent Addition:** Add (3-Chloropyrazin-2-yl)methanol (1.0 eq) to a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.
- **Cooling:** Cool the solution to 0 °C using an ice bath. This is critical to control the initial exothermic reaction with thionyl chloride.
- **Chlorination:** Slowly add thionyl chloride (SOCl_2 , ~1.5 eq) dropwise to the stirred solution. A small amount of anhydrous N,N-dimethylformamide (DMF) can be added as a catalyst.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.
- **Workup:** Carefully quench the reaction by slowly adding it to ice-cold water. Neutralize the solution with a saturated sodium bicarbonate (NaHCO_3) solution.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying solid organic compounds by leveraging differences in solubility between the compound and impurities at varying temperatures.

Step-by-Step Methodology:

- Solvent Selection: Select a suitable solvent system. A common choice is a binary system like ethyl acetate/heptane. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
- Dissolution: Dissolve the crude **2-Chloro-3-(chloromethyl)pyrazine** in a minimal amount of hot ethyl acetate.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
- Crystallization: Slowly add heptane to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold heptane.
- Drying: Dry the crystals under vacuum to remove any residual solvent.
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